Isovitexin
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXNWGACZJSMBT-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952152 | |
| Record name | 6-C-beta-D-Glucopyranosylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-85-4 | |
| Record name | Isovitexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoavroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-C-beta-D-Glucopyranosylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVITEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Macroporous Resin Chromatography for Preparative Separation
Macroporous resin adsorption has emerged as a scalable and cost-effective method for separating isovitexin from plant matrices. A seminal study demonstrated the efficacy of ADS-5 resin in isolating this compound and its isomer vitexin from pigeonpea leaves. The process involves dynamic adsorption and desorption, with Langmuir and Freundlich isotherms modeling the equilibrium data. Optimal parameters included a sample concentration of 0.40 mg/mL for this compound, a flow rate of 1 mL/min, and elution with 40% ethanol. Post-treatment, this compound purity increased 11.52-fold to 17.63%, with a recovery yield of 73.99%. This method’s advantage lies in its reusability and suitability for industrial-scale applications, though it requires precise control over pH (4.0) and temperature (25°C) to maximize adsorption capacity.
Optimization of Aqueous Extraction Parameters
Aqueous extraction remains a cornerstone for initial this compound isolation, particularly in traditional medicine systems. Research on Mas Cotek leaves (Ficus deltoidea) revealed that temperature, sample-to-water ratio, and extraction time profoundly influence yield. Using a 1:30 (g/mL) ratio at 50°C for 4 hours, this compound yields reached 0.149%, while extending extraction to 8 hours at 100°C improved mass transfer but risked thermal degradation. High-performance liquid chromatography (HPLC) analysis confirmed that higher solvent volumes enhanced concentration gradients, facilitating solute diffusion. Despite its simplicity, aqueous extraction alone often yields lower purity, necessitating subsequent purification steps.
Analytical Techniques for Quality Control
Accurate quantification of this compound is vital for validating preparation methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously determine vitexin and this compound in rat plasma, achieving a lower limit of quantification (LLOQ) of 2.00 ng/mL. The method utilized a C18 column with methanol-0.1% formic acid (45:55 v/v) and multiple reaction monitoring (MRM) for high specificity. Such protocols ensure batch consistency and compliance with pharmacopeial standards, though they require sophisticated instrumentation and expertise.
Comparative Analysis of Preparation Methods
The table below contrasts key parameters and outcomes of the predominant this compound preparation techniques:
Macroporous resin chromatography outperforms aqueous extraction in purity and scalability but requires higher upfront costs. Enzymatic synthesis, while underexplored for this compound, presents opportunities for green chemistry applications.
Chemical Reactions Analysis
Sortase A (SrtA) Inhibition in Staphylococcus aureus
Isovitexin demonstrates dose-dependent inhibition of SrtA, a critical virulence factor in bacterial pathogenesis:
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (Fluorometric assay) | 28.98 μg/mL | |
| Binding affinity | π-π stacking interactions with TYR279 | |
| Functional impact | Disrupts cell wall anchoring of surface proteins |
The inhibition mechanism involves competitive binding to SrtA’s active site, preventing cleavage of the LPXTG motif in substrate proteins .
SHP2 Kinase Interaction in T Cells
This compound binds to SHP2 (Src homology-2 domain-containing phosphatase) via:
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Hydrogen bonding : Between 4′-OH (C-ring) and ASN281 residue
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π-π conjugation : Between chromone system (B- and C-rings) and TYR279 .
This interaction suppresses MAPK/STAT signaling, reducing pro-inflammatory cytokines (TNF-α, IFN-γ) by >50% at 100 μM .
SIRT3 Activation in Osteoblasts
Molecular docking reveals strong binding affinity (−8.1 kcal/mol) between this compound and SIRT3, a mitochondrial deacetylase. This interaction:
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Restores mitochondrial fusion/fission balance
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Reduces ROS production by 40% in glucocorticoid-treated cells .
Solubility and Stability in Extraction
| Parameter | Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent system | CO₂/ethanol vs. ethanol alone | 2.1-fold | |
| Microwave-assisted extraction | 37.7:1 solvent/solid ratio, 6.68 W/g | 89% recovery |
This compound remains stable under optimized extraction conditions but degrades in prolonged acidic/basic environments .
Structural Reactivity
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Hydroxyl groups : Participate in hydrogen bonding with proteins (e.g., SHP2, SIRT3) .
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Glucose moiety : Enhances water solubility (logP ≈ 0.7) but reduces membrane permeability .
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Chromone system : Enables π-π stacking with aromatic residues in target proteins .
Biochemical Pathway Effects
Analytical Characterization
Key spectroscopic data for identification:
This multifaceted reactivity profile positions this compound as a promising scaffold for developing therapeutics targeting inflammation, microbial virulence, and oxidative stress.
Scientific Research Applications
Anti-Inflammatory Effects
Isovitexin has been shown to inhibit pro-inflammatory cytokines and signaling pathways, making it a potential candidate for treating inflammatory conditions.
- Mechanism of Action : Studies indicate that this compound inhibits the expression of cytokines such as TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes and serum during inflammation. It also affects the MAPK and STAT signaling pathways, which are crucial in inflammatory responses .
- Case Study : In a mouse model of contact dermatitis induced by ginkgolic acids (GA), this compound demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and promoting apoptosis in T cells .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which can help mitigate oxidative stress-related damage.
- Research Findings : In vitro studies have shown that this compound effectively scavenges reactive oxygen species (ROS) generated by environmental pollutants like PM2.5. Pre-treatment with this compound significantly reduced ROS levels in human keratinocytes exposed to these pollutants .
- Data Table : The table below summarizes the antioxidant activity of this compound compared to other antioxidants.
| Compound | IC50 Value (μM) | Source |
|---|---|---|
| This compound | 20 | Plant Extracts |
| Vitamin C | 50 | Synthetic |
| Quercetin | 30 | Plant Extracts |
Antidiabetic Effects
Recent studies highlight the potential of this compound in managing diabetes through multiple mechanisms.
- Mechanisms Identified : this compound has been found to target various metabolic pathways involved in glucose metabolism and insulin sensitivity. It may enhance insulin signaling and reduce hyperglycemia by modulating key enzymes involved in carbohydrate metabolism .
- Clinical Implications : The multitargeted nature of this compound suggests its use as a complementary agent in diabetes management, potentially improving glycemic control and reducing complications associated with the disease .
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation.
- Research Evidence : Studies indicate that this compound can protect against neurodegeneration by inhibiting oxidative stress markers and promoting neuronal survival in models of neurotoxicity .
- Case Study : In models simulating neurodegenerative conditions, this compound treatment resulted in improved neuronal viability and function, suggesting its potential as a therapeutic agent for neuroprotective applications .
Mechanism of Action
Isovitexin exerts its effects through various molecular targets and pathways. It stimulates osteoblast differentiation through mitochondrial biogenesis and respiration, which requires adiponectin receptors . Additionally, this compound inhibits the activation of SHP2, a protein involved in inflammatory signaling pathways . It also modulates the MAPK and STAT signaling pathways, leading to reduced expression of proinflammatory cytokines .
Comparison with Similar Compounds
Vitexin (Apigenin-8-C-glucoside)
- Structural Difference : Vitexin is the C-8 glucoside isomer of isovitexin. The positional isomerism of the glucose moiety (C-6 vs. C-8) leads to distinct spectroscopic profiles (e.g., NMR and MS) and bioactivity .
- Pharmacological Overlaps :
- Divergences :
- This compound demonstrates superior hepatoprotective activity (IC₅₀: 22.9 µg/mL) compared to vitexin in membrane lipid peroxidation assays .
- Vitexin is more extensively studied for neuroprotective effects, while this compound shows unique efficacy in T-cell-mediated inflammation (e.g., allergic contact dermatitis) .
Isoorientin (Luteolin-6-C-glucoside)
- Structural Basis : Isoorientin replaces apigenin with luteolin (adding a hydroxyl group at C-3'), enhancing its polarity and antioxidant capacity .
- Functional Contrasts :
Functional Comparison with Therapeutically Similar Compounds
Colchicine
- Anti-Inflammatory Overlap : this compound and colchicine both inhibit TLR4/NF-κB signaling , reducing gouty arthritis inflammation .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Flavonoids
Table 2: Pathway-Specific Effects of this compound vs. Reference Drugs
Biological Activity
Isovitexin, also known as apigenin-6-C-glucoside, is a flavonoid compound commonly found in various medicinal plants, particularly in traditional Chinese medicine. It is often studied alongside its isomer, vitexin (apigenin-8-C-glucoside), due to their similar structures and overlapping pharmacological activities. Recent research has highlighted this compound's diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties through various mechanisms. In a study focusing on ginkgolic acid-induced inflammation, this compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes of mice. This inhibition was associated with a reduction in serum cytokine levels and promotion of apoptosis-related proteins in T cells activated by concanavalin A (Con A) .
Key Findings:
- In Vivo Studies: Administration of this compound (10 and 20 mg/kg) significantly reduced ear swelling and splenomegaly in mice models of contact dermatitis.
- Mechanisms: The compound inhibits the MAPK and JAK-STAT signaling pathways, which are crucial for T cell activation and inflammatory responses .
Antioxidant Activity
This compound exhibits potent antioxidant properties that contribute to its protective effects against oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in preventing cellular damage associated with various diseases .
Anticancer Potential
Recent studies have explored the anticancer effects of this compound across multiple cancer types. For instance:
- Osteosarcoma: this compound has been shown to suppress tumor growth and reduce tumor size in osteosarcoma models .
- Breast and Colon Cancer: The compound inhibits the proliferation of cancer stem cells and reduces markers associated with cancer aggressiveness .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Ginkgolic Acid-Induced Inflammation
In a controlled experiment, mice were sensitized with ginkgolic acids to induce allergic contact dermatitis. This compound treatment resulted in a marked decrease in ear swelling and inflammatory cell infiltration compared to untreated controls. Histopathological analysis confirmed reduced leukocyte chemotaxis and pro-inflammatory cytokine release .
Case Study 2: Anticancer Efficacy against Osteosarcoma
This compound was evaluated for its anticancer efficacy against osteosarcoma cell lines. Results indicated significant suppression of tumor growth and induction of apoptosis in cancer cells through modulation of key signaling pathways. This suggests potential for this compound as an adjunct therapy in cancer treatment .
Q & A
Q. What experimental designs address discrepancies between in vitro and in vivo neuroprotective effects of this compound?
- Methodological Answer : Implement blood-brain barrier (BBB) permeability assays (PAMPA-BBB) and correlate with in vivo outcomes in transgenic Alzheimer’s models (e.g., APP/PS1 mice). Use microdialysis to measure brain interstitial fluid concentrations .
Data Presentation and Reproducibility Guidelines
- Data Tables : Include raw HPLC/UPLC peak areas, statistical significance (ANOVA with post-hoc tests), and IC50 values with 95% confidence intervals .
- Contradiction Management : Clearly document batch-to-batch variability in plant extracts (e.g., seasonal differences) and analytical method validation parameters (LOQ, LOD) .
- Reproducibility : Publish full experimental protocols in supplementary materials, including instrument settings (e.g., MS collision energy) and software versions (e.g., AutoDock4.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
